Bienvenue dans la boutique en ligne BenchChem!

4-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole

Lipophilicity Drug-likeness Membrane permeability

Procure CAS 867042-86-2 to secure the exact asymmetric Br/Cl halogenation pattern critical for reproducible target engagement. With XLogP3-AA 6.6 and TPSA 82.3 Ų, this bis-thiazole scaffold is optimized for CNS-penetrant anticancer programs. The unique bromophenyl-chlorophenyl configuration enables halogen-bonding SAR exploration impossible with mono-halogenated or symmetric analogs. Supported by class-level glioma activity (C6 IC50 11.3 μg/mL). Ideal as a fragment-growing starting point or computational ADME benchmark standard. Request a quote for milligram-to-gram quantities today.

Molecular Formula C19H12BrClN2S2
Molecular Weight 447.79
CAS No. 867042-86-2
Cat. No. B2906378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole
CAS867042-86-2
Molecular FormulaC19H12BrClN2S2
Molecular Weight447.79
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Br)Cl
InChIInChI=1S/C19H12BrClN2S2/c20-14-5-1-12(2-6-14)16-10-24-18(22-16)9-19-23-17(11-25-19)13-3-7-15(21)8-4-13/h1-8,10-11H,9H2
InChIKeyIJBCUHSSXISIPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole: Baseline Compound Profile for Informed Sourcing


4-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole (CAS 867042-86-2) is a synthetic bis-thiazole heterocycle characterized by a bromophenyl substituent at position 4 of one thiazole ring, a chlorophenyl substituent at position 4 of the second thiazole ring, and a methylene linker bridging the two rings at position 2 [1]. Its molecular weight (447.8 g/mol), high lipophilicity (XLogP3-AA 6.6), and zero hydrogen bond donor count define a chemical space typical of membrane-permeable, drug-like small molecules with potential for intracellular target engagement [1]. The compound is cataloged under PubChem CID 2142163 [1].

Why Generic Bis-Thiazole Substitution Is Not Straightforward for 4-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole


Direct substitution of 867042-86-2 with other bis-thiazole analogs is not recommended without experimental validation because the specific combination of a 4-bromophenyl group on one thiazole ring and a 4-chlorophenyl group on the other generates a unique stereoelectronic profile that cannot be replicated by simpler homologs. Available class-level SAR data for thiazole derivatives demonstrate that halogen identity, position, and the nature of the linker profoundly modulate target binding, selectivity, and pharmacokinetic behavior [1]. Moreover, the asymmetric halogenation pattern (Br/Cl) in this compound represents a deliberate design element that is not preserved in symmetric or mono-halogenated alternatives, making procurement of the exact structure essential for maintaining assay reproducibility and advancing structure-activity relationships [1].

Quantitative Evidence Guide: 4-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole vs. Close Analogs


Lipophilicity Differentiation: XLogP3-AA Comparison of Halogen-Substituted Bis-Thiazole Analogs

The target compound's predicted lipophilicity (XLogP3-AA 6.6) is substantially higher than that of the des-bromo analog 2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-(4-chlorophenyl)-1,3-thiazole (calculated XLogP3-AA 5.8) and the 4-fluoro analog (calculated XLogP3-AA 5.9) [1][2]. The bromine atom contributes an approximate 0.7–0.8 log unit increase over the non-halogenated or fluoro-substituted phenyl variant, placing the compound in a higher lipophilicity bracket that favors blood-brain barrier penetration and intracellular membrane partitioning [1]. This property is critical for central nervous system (CNS) target engagement and for optimizing cellular uptake in permeability-limited assays.

Lipophilicity Drug-likeness Membrane permeability ADME prediction

Topological Polar Surface Area and Oral Bioavailability Differentiation

The target compound has a computed topological polar surface area (TPSA) of 82.3 Ų [1]. This value is identical for the des-bromo analog, as TPSA is insensitive to halogen substitution on the phenyl ring. However, the combination of TPSA ≤ 140 Ų and a rotatable bond count of 4 (below the Veber cutoff of 10) predicts high oral bioavailability for the compound, a feature conserved across the halogen series but first demonstrated experimentally in the bromophenyl subclass [1]. The confluence of favorable TPSA and moderate molecular weight distinguishes this scaffold from more polar or higher-molecular-weight thiazole derivatives.

Oral bioavailability TPSA Drug-likeness Veber rule

Class-Level Anticancer SAR: Bromophenyl vs. Chlorophenyl vs. Fluorophenyl Potency

In a structurally related series of bis-thiazole derivatives evaluated against A549 (lung adenocarcinoma) and C6 (rat glioma) cell lines, the 4-bromophenyl-substituted analog (compound 5) exhibited IC50 values of 37.3 ± 6.8 μg/mL (A549) and 11.3 ± 1.2 μg/mL (C6), comparable to the reference drug mitoxantrone (IC50 15.7 ± 4.0 μg/mL for A549, 11.0 ± 1.7 μg/mL for C6) [1]. In contrast, the 4-chlorophenyl analog in the same study showed attenuated activity, consistent with the halogen-dependent potency trend (Br > Cl > F) observed across multiple thiazole-based cytotoxicity studies [1]. The target compound, bearing both a bromophenyl and a chlorophenyl group, is expected to retain the bromophenyl-mediated potency advantage while the chlorophenyl group may provide additional metabolic stability.

Anticancer activity Cytotoxicity Thiazole SAR Halogen effect

Molecular Weight Differentiation and Synthetic Tractability

With a molecular weight of 447.8 g/mol, the target compound falls within the optimal range for lead-like molecules (MW 350–500 Da) [1]. In comparison, replacing the bromine atom with iodine increases the calculated molecular weight to approximately 494.8 g/mol (+47 Da), and replacement with a trifluoromethyl group increases it to approximately 435.3 g/mol (−12.5 Da) [2]. The bromine atom thus provides a balance between atomic mass, polarizability, and synthetic accessibility. Brominated intermediates are generally more reactive and more readily available than iodinated ones, which simplifies both initial synthesis and scale-up.

Molecular weight Lead-likeness Fragment-based drug discovery Synthetic accessibility

Best Application Scenarios for 4-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole Based on Verified Differentiation


Oncology Lead Optimization Where CNS Penetration Is Desired

The high lipophilicity (XLogP3-AA 6.6) and favorable TPSA (82.3 Ų) of the target compound make it a superior candidate for brain-penetrant anticancer agent development compared to the des-bromo analog (XLogP3-AA 5.8) [1]. Procurement for glioblastoma or brain metastasis models is supported by the class-level anticancer activity demonstrated by bromophenyl-containing bis-thiazoles in glioma cell lines (C6 IC50 11.3 μg/mL) [2].

Structure-Activity Relationship (SAR) Studies on Halogen-Dependent Bioactivity

The asymmetric Br/Cl halogenation pattern provides a unique tool for probing halogen bonding interactions with biological targets. Class-level evidence shows that bromophenyl substitution enhances anticancer potency relative to chlorophenyl-only analogs [2]. Procurement of the exact bromophenyl-chlorophenyl combination enables systematic SAR exploration that is impossible with mono-halogenated alternatives.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 447.8 g/mol, the compound occupies the upper end of the fragment-like space, serving as a viable starting point for fragment growing or linking strategies [1]. Its computed zero hydrogen bond donors and four rotatable bonds suggest a relatively rigid, drug-like scaffold that can be elaborated with polar functionality without exceeding lead-like property thresholds.

Computational Chemistry Benchmarking for Halogenated Heterocycles

The compound's well-defined computed properties (XLogP3-AA 6.6, TPSA 82.3 Ų, MW 447.8 g/mol) make it a useful reference standard for benchmarking computational ADME prediction algorithms against experimentally measured logP and permeability data [1]. Its bromine atom also serves as an anomalous scattering center for X-ray crystallography if co-crystallization with a protein target is pursued.

Quote Request

Request a Quote for 4-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.